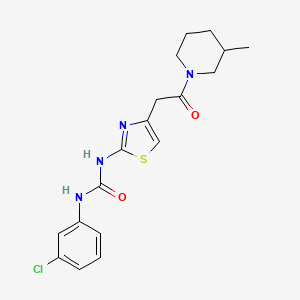

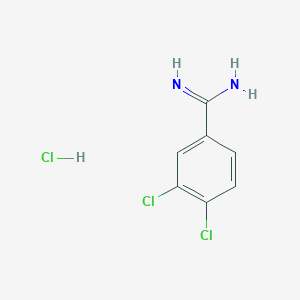

3,4-Dichlorobenzene-1-carboximidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dichlorobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H7Cl3N2 . It has a molecular weight of 225.50 .

Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride consists of a benzene ring with two chlorine atoms and a carboximidamide group attached to it . The SMILES string representation is Cl.NC(=N)c1cc(Cl)cc(Cl)c1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride include a molecular weight of 225.50 . More detailed properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The scientific applications of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride are primarily centered around its synthesis and chemical properties. Cheng-fei Yuan (2008) highlighted a method for synthesizing a related compound, 4-Chlorobenzene-1-carboximidamide hydrochloride, through an improved Pinner basic catalysis method. This synthesis involves addition and amination reactions, with an overall yield of 85%, and is identified by IR and melting point test (Yuan, 2008).

Catalytic Applications

In the realm of catalysis, the application of dichlorobenzene derivatives in catalytic processes is significant. For instance, Krishnamoorthy, Rivas, and Amiridis (2000) explored the catalytic oxidation of 1,2-Dichlorobenzene over various transition metal oxides, demonstrating the influence of these catalysts on reaction efficiency (Krishnamoorthy et al., 2000).

Ligands for Metal Complexes

The role of carboximidamides as ligands in metal complexes has been investigated by Walther et al. (2006). They synthesized novel S,N-heterocyclic (thiazolyl) substituted carboximidamides and used these as ligands for Cu(II) and Zn(II) complexes. These complexes displayed catalytic activity in the copolymerization of carbon dioxide and epoxides, indicating potential application in polymer synthesis (Walther et al., 2006).

Extraction and Recovery Processes

In extraction processes, dichlorobenzene derivatives have been used as extractants. Wojciechowska et al. (2017) studied the extraction of copper(II) from chloride solutions using hydrophobic N′-alkyloxypyridinecarboximidamides, suggesting their effectiveness in metal recovery processes (Wojciechowska et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dichlorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKBQAJRZBGARG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichlorobenzene-1-carboximidamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2418506.png)

![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418507.png)

![1-allyl-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2418508.png)

![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)

![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)

![Methyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2418519.png)

![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)